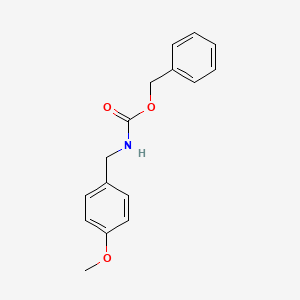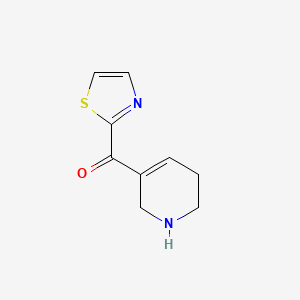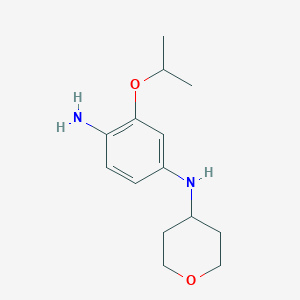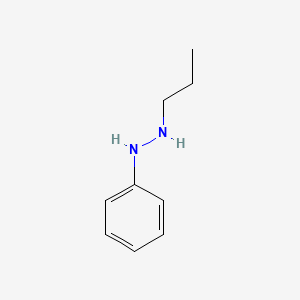
Benzyl (4-methoxybenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4-methoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group and a 4-methoxybenzyl group attached to a carbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-methoxybenzyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the benzyl group using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like cerium(IV) ammonium nitrate.
Substitution: The carbamate group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Hydrogenolysis: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Oxidation: Cerium(IV) ammonium nitrate (CAN).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed:
Hydrogenolysis: Benzylamine and 4-methoxybenzyl alcohol.
Oxidation: 4-Hydroxybenzyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of benzyl (4-methoxybenzyl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing it from reacting with other reagents during synthesis. The benzyl and 4-methoxybenzyl groups can be selectively removed under specific conditions, allowing for the controlled release of the protected amine .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the methoxy group.
4-Methoxybenzyl carbamate: Similar structure but lacks the benzyl group.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Uniqueness: Benzyl (4-methoxybenzyl)carbamate is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which provide additional stability and selective deprotection options compared to other carbamates. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
benzyl N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clé InChI |
BESNMQYSMQSNTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)








![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)



